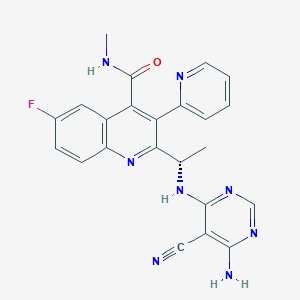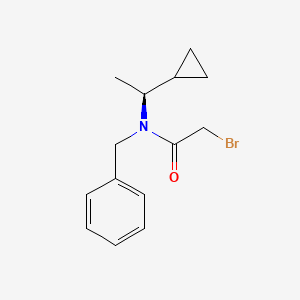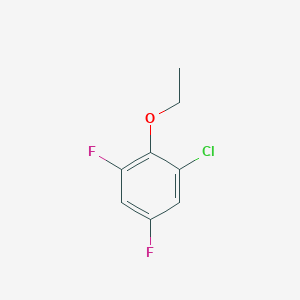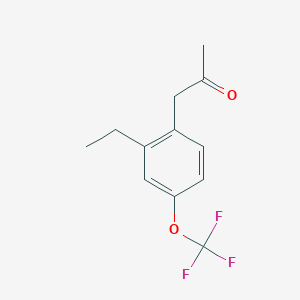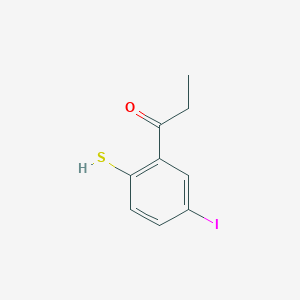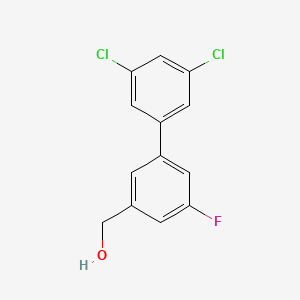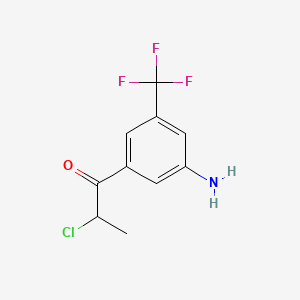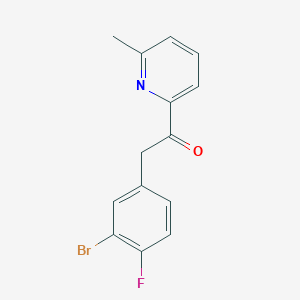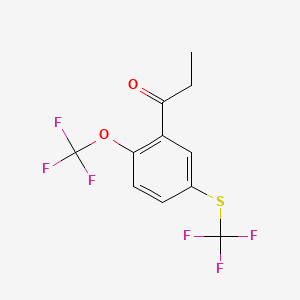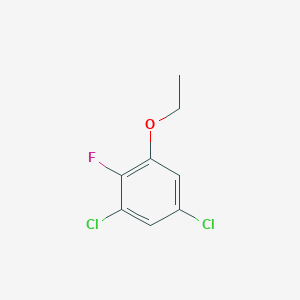
1,3-Dichloro-5-ethoxy-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-ethoxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer, but they generally follow similar principles to those used in laboratory synthesis.
化学反应分析
Types of Reactions
1,3-Dichloro-5-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) with a nucleophile. Common reagents include alkoxides, amines, and thiolates.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under conditions that promote the formation of the electrophilic species.
Nucleophilic Substitution: Reagents such as sodium ethoxide, ammonia, and thiols are used under basic conditions to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of this compound.
科学研究应用
1,3-Dichloro-5-ethoxy-4-fluorobenzene has a wide range of applications in scientific research, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,3-Dichloro-5-ethoxy-4-fluorobenzene exerts its effects depends on the specific context in which it is used
Aromatic Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives with different properties.
Enzyme Inhibition: In biological systems, the compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
相似化合物的比较
1,3-Dichloro-5-ethoxy-4-fluorobenzene can be compared with other similar compounds, such as:
1,3-Dichloro-4-fluorobenzene: This compound lacks the ethoxy group, making it less versatile in certain chemical reactions.
3,5-Dichloro-4-fluorobromobenzene: This compound has a bromine substituent instead of an ethoxy group, which can affect its reactivity and applications.
2,4-Dichloro-5-fluorobenzoic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The unique combination of substituents in this compound makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C8H7Cl2FO |
|---|---|
分子量 |
209.04 g/mol |
IUPAC 名称 |
1,5-dichloro-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChI 键 |
PKPDFOPRVFFEJF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


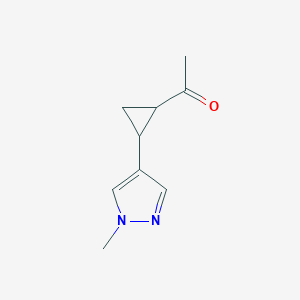
![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
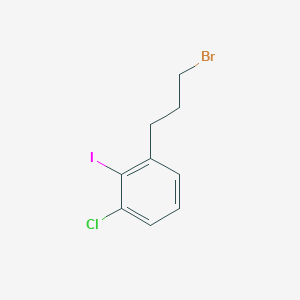
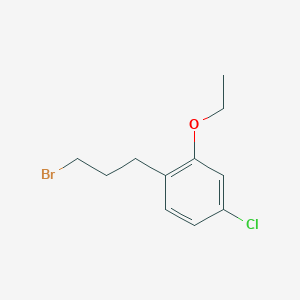
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
